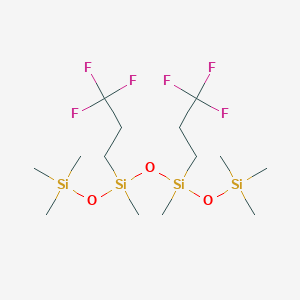
1,1,1,3,5,7,7,7-Octamethyl-3,5-bis(3,3,3-trifluoropropyl)tetrasiloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,3,5,7,7,7-Octamethyl-3,5-bis(3,3,3-trifluoropropyl)tetrasiloxane is a specialized organosilicon compound. It is characterized by its unique structure, which includes both methyl and trifluoropropyl groups attached to a tetrasiloxane backbone. This compound is notable for its applications in various fields, including materials science and chemical engineering, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1,3,5,7,7,7-Octamethyl-3,5-bis(3,3,3-trifluoropropyl)tetrasiloxane typically involves the hydrosilylation reaction. This process includes the reaction of a hydrosilane with an olefin in the presence of a platinum catalyst. The reaction conditions often require a controlled temperature and pressure to ensure the desired product yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher efficiency and consistency in product quality. The use of advanced catalysts and optimized reaction conditions further enhances the production process.
Chemical Reactions Analysis
Types of Reactions: 1,1,1,3,5,7,7,7-Octamethyl-3,5-bis(3,3,3-trifluoropropyl)tetrasiloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of silane compounds.
Substitution: The trifluoropropyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols.
Major Products Formed:
Oxidation: Silanols and siloxane derivatives.
Reduction: Silane compounds.
Substitution: Various substituted siloxanes depending on the nucleophile used.
Scientific Research Applications
1,1,1,3,5,7,7,7-Octamethyl-3,5-bis(3,3,3-trifluoropropyl)tetrasiloxane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials and as a reagent in organic synthesis.
Biology: Employed in the development of biocompatible materials and drug delivery systems.
Medicine: Investigated for its potential in creating medical devices and implants due to its biocompatibility.
Industry: Utilized in the production of coatings, adhesives, and sealants with enhanced properties such as hydrophobicity and thermal stability.
Mechanism of Action
The mechanism of action of 1,1,1,3,5,7,7,7-Octamethyl-3,5-bis(3,3,3-trifluoropropyl)tetrasiloxane involves its interaction with various molecular targets. The trifluoropropyl groups enhance the compound’s hydrophobicity and thermal stability, making it effective in applications requiring these properties. The silicon-oxygen backbone provides flexibility and durability, contributing to the compound’s overall performance in various applications.
Comparison with Similar Compounds
- 1,1,1,3,5,7,7,7-Octamethyl-3,5-bis(trimethylsiloxy)tetrasiloxane
- Octamethylcyclotetrasiloxane
- Hexamethyldisiloxane
Comparison: 1,1,1,3,5,7,7,7-Octamethyl-3,5-bis(3,3,3-trifluoropropyl)tetrasiloxane is unique due to the presence of trifluoropropyl groups, which impart distinct properties such as increased hydrophobicity and thermal stability compared to similar compounds. This makes it particularly valuable in applications where these properties are critical.
Properties
CAS No. |
62149-39-7 |
|---|---|
Molecular Formula |
C14H32F6O3Si4 |
Molecular Weight |
474.73 g/mol |
IUPAC Name |
trimethyl-[methyl-[methyl-(3,3,3-trifluoropropyl)-trimethylsilyloxysilyl]oxy-(3,3,3-trifluoropropyl)silyl]oxysilane |
InChI |
InChI=1S/C14H32F6O3Si4/c1-24(2,3)21-26(7,11-9-13(15,16)17)23-27(8,22-25(4,5)6)12-10-14(18,19)20/h9-12H2,1-8H3 |
InChI Key |
UMZKAKAOCYKIGI-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)O[Si](C)(CCC(F)(F)F)O[Si](C)(CCC(F)(F)F)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



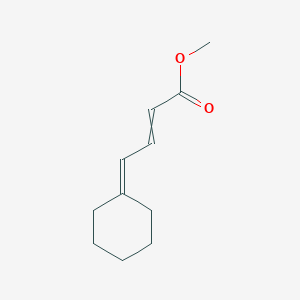
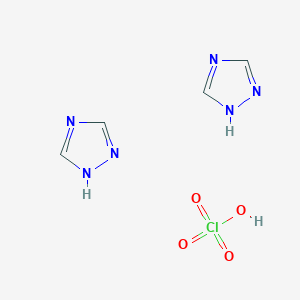


![4-Methyl-2-[methyl(tetradecyl)amino]-5-nitrobenzoic acid](/img/structure/B14548586.png)
![2,3-Bis{2-[2-(methylsulfanyl)phenyl]-2-phenylethenyl}but-2-enedinitrile](/img/structure/B14548587.png)


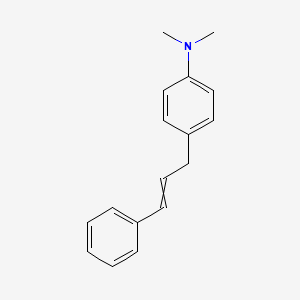
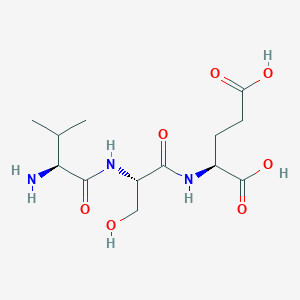

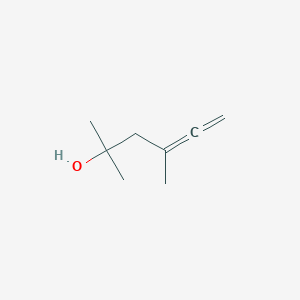
![2-[2-(Pyrrolidin-1-YL)ethoxy]-9H-carbazole](/img/structure/B14548615.png)
